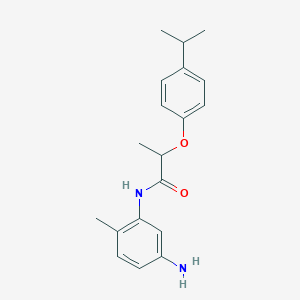![molecular formula C14H13NO B1439765 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone CAS No. 1216790-93-0](/img/structure/B1439765.png)
1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone
Overview
Description
“1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” is a chemical compound with the molecular formula C14H13NO . It has a molecular weight of 211.26 .
Synthesis Analysis
The synthesis of “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” can be achieved from 4-Tolylboronic acid and 1-(6-BROMO-PYRIDIN-3-YL)-ETHANONE .Molecular Structure Analysis
The molecular structure of “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” consists of a pyridine ring attached to a methylphenyl group and an ethanone group .Physical And Chemical Properties Analysis
“1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” has a melting point of 79-81 °C and a predicted boiling point of 357.2±27.0 °C . Its density is predicted to be 1.079±0.06 g/cm3 . The pKa is predicted to be 2.95±0.25 .Scientific Research Applications
Anti-Tubercular Agent Development
The structure of “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” suggests potential use in the development of anti-tubercular agents. Similar compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, which indicates that this compound could also be explored for its efficacy in treating tuberculosis .
Leukemia Treatment Research
Compounds with a pyridinyl moiety, like “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone”, have been structurally characterized and used in the treatment of leukemia by inhibiting tyrosine kinases. This suggests that the compound may have applications in researching new therapeutic agents for leukemia .
Antiproliferative Activity Studies
The chemical structure of “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” is similar to compounds that have shown antiproliferative activity against various cancer cell lines. This implies that it could be synthesized and tested for its potential to inhibit the growth of cancer cells .
properties
IUPAC Name |
1-[6-(4-methylphenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14-8-7-13(9-15-14)11(2)16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKPZONXQYGSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

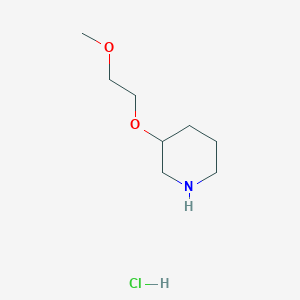

![N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1439685.png)
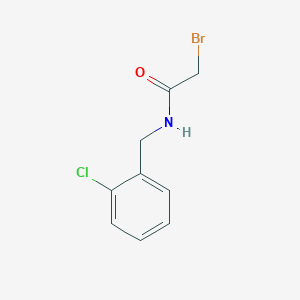
![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1439690.png)
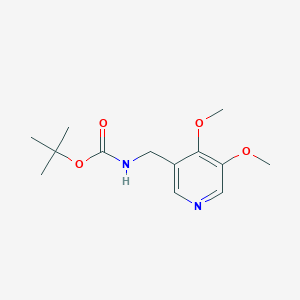
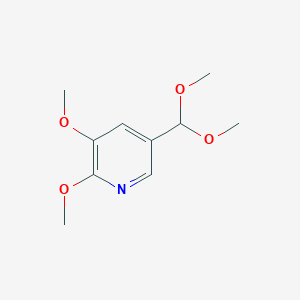
![1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride](/img/structure/B1439695.png)
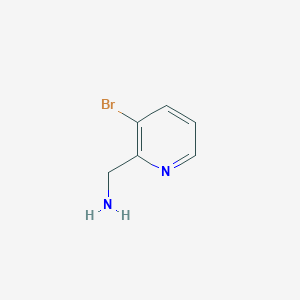
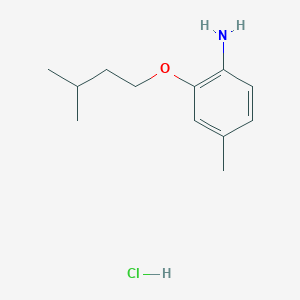

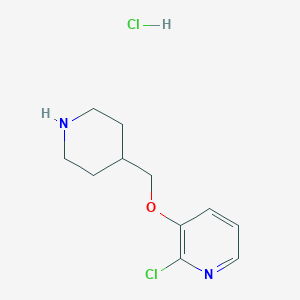
![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)
